N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c30-24-17-21(14-15-22(24)27-29-23-8-4-5-9-25(23)32-27)28-26(31)20-12-10-19(11-13-20)16-18-6-2-1-3-7-18/h1-15,17,30H,16H2,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDNXPIZELABCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide typically involves the following steps:
Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis: This method uses dimethyl formamide as a solvent under milder reaction conditions.
Dehydrogenative coupling reaction: This method involves the use of a phosphine-free Mn(I) complex to couple 2-aminothiophenol with primary alcohols.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide as an anticancer agent. The compound has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, research demonstrated that this compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells, by inducing oxidative stress and disrupting mitochondrial function .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various bacterial strains. In vitro tests revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Luminescent Properties
The luminescent properties of benzothiazole derivatives, including this compound, have been explored for applications in optoelectronic devices. Studies indicate that these compounds can be incorporated into polymer matrices to enhance light emission properties. The excited-state intramolecular proton transfer (ESIPT) process observed in similar derivatives contributes to their ability to emit light across a spectrum suitable for white light applications .
Photostability and Device Fabrication
The photostability of this compound under UV light exposure has been assessed, showing promise for use in light-emitting diodes (LEDs) and other photonic devices. By optimizing the concentration and matrix composition, researchers have successfully fabricated devices that demonstrate efficient luminescence and stability over extended periods .
Case Study 1: Anticancer Mechanism Exploration
In a detailed study published in a peer-reviewed journal, researchers investigated the mechanism by which this compound induces apoptosis in cancer cells. The study employed flow cytometry and Western blot analysis to elucidate the pathways involved, revealing that the compound activates caspase cascades leading to programmed cell death .
Case Study 2: Synthesis and Characterization
A comprehensive synthesis route was developed for producing this compound with high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound, paving the way for further biological testing .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by targeting bacterial enzymes or cell wall synthesis pathways . In cancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell cycle regulation .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide is unique due to its specific structural features and biological activities. Similar compounds include:
2-Aminobenzothiazoles: Known for their antifungal and antiprotozoal activities.
Benzothiazole hydrazones: Evaluated for their anticonvulsant properties.
Benzothiazole sulfonylhydrazides: Studied for their optical and biological potential.
These compounds share the benzothiazole core but differ in their substituents and specific biological activities.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H18N2O2S
- Molecular Weight : 350.43 g/mol
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of hydroxyl and amide functional groups enhances its potential for interaction with biological targets.
Antioxidant Activity
Research has indicated that benzothiazole derivatives exhibit significant antioxidant properties. A study found that certain benzothiazole derivatives displayed high radical scavenging efficacy, suggesting that this compound may also possess similar activities. The mechanism of action likely involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress-related damage .
Anti-inflammatory Activity
Benzothiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. In vitro studies demonstrated that certain analogs exhibited significant inhibition of COX-2 activity, leading to reduced inflammation markers in various models . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential anti-inflammatory effects.
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been extensively studied. Compounds containing the benzothiazole structure have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that these compounds may interfere with multiple signaling pathways involved in cancer progression . The specific activity of this compound against cancer cells warrants further investigation.
Case Study 1: Synthesis and Evaluation
A recent study focused on synthesizing various benzothiazole derivatives and evaluating their biological activities. Among these compounds, several displayed notable antioxidant and anti-inflammatory properties. The study utilized in vitro assays to assess radical scavenging activity and COX inhibition, providing a framework for understanding the potential applications of this compound in therapeutic contexts .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of benzothiazole derivatives to key biological targets such as COX enzymes and various receptors involved in cancer signaling pathways. These studies suggest that modifications in the benzothiazole structure can significantly enhance binding interactions, thereby increasing biological efficacy . Such insights are crucial for optimizing the design of new therapeutic agents based on this compound.
Data Summary Table
Q & A
Q. What are the key synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide?
The synthesis typically involves multi-step coupling reactions. For example:
- Core scaffold preparation : The benzothiazole moiety is introduced via condensation of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic conditions .
- Piperazine coupling : A Buchwald-Hartwig amination or Ullmann-type coupling is used to attach the 3-hydroxyphenylpiperazine group, often requiring palladium catalysts and elevated temperatures .
- Final amidation : HBTU or BOP reagents activate the carboxylic acid for coupling with the amine intermediate in THF or DMF, followed by purification via silica gel chromatography .
Q. How is the compound structurally characterized in academic studies?
- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, the benzothiazole proton resonates at δ 8.2–8.5 ppm, while the 3-hydroxyphenyl group shows a singlet near δ 6.7 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 492.5 [M+H] for derivatives) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemical assignments .
Q. What in vitro assays are used to evaluate its κ-opioid receptor antagonist activity?
- [S]GTPγS binding assay : Measures inhibition of U69,593 (κ-agonist)-stimulated G-protein activation in CHO-K1 cells expressing human κ-opioid receptors. IC values <100 nM indicate high potency .
- Selectivity profiling : Counter-screening against μ- and δ-opioid receptors (e.g., DAMGO for μ, DPDPE for δ) ensures κ-selectivity .
Advanced Research Questions
Q. How do structural modifications impact κ-opioid receptor affinity and selectivity?
- Substituent effects :
- Phenoxybenzamide moiety : Electron-withdrawing groups (e.g., -F, -CF) at the 4-position enhance lipophilicity and receptor binding (IC = 15–30 nM) .
- Piperazine stereochemistry : (3S,4S)-configurations improve κ-selectivity by 10-fold compared to (3R,4R)-isomers due to steric complementarity with the receptor’s hydrophobic pocket .
- Methodology : Parallel synthesis of 28 analogues followed by [S]GTPγS screening identifies critical pharmacophores .
Q. What experimental challenges arise in optimizing this compound’s pharmacokinetic properties?
- Metabolic stability : The benzothiazole ring is prone to CYP450-mediated oxidation. Deuterated analogs or fluorination at vulnerable positions (e.g., C-5 of benzothiazole) reduce clearance rates .
- Blood-brain barrier (BBB) penetration : Computational models (e.g., Clark’s polar surface area <90 Å) guide the addition of methyl or trifluoromethyl groups to enhance passive diffusion .
Q. How are data contradictions resolved in SAR studies?
- Case example : Analogues with bulkier N-alkyl substituents (e.g., -CHCF) show reduced potency despite predicted improved lipophilicity. Resolution involves:
Q. What computational methods support the design of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
